2-amino-3-benzoyl-1-(3-bromophenyl)-4-(4-bromophenyl)-4,6,7,8-tetrahydroquinolin-5-one
2-amino-3-benzoyl-1-(3-bromophenyl)-4-(4-bromophenyl)-4,6,7,8-tetrahydroquinolin-5-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0919863
InChI:
InChI=1S/C28H22Br2N2O2/c29-19-14-12-17(13-15-19)24-25-22(10-5-11-23(25)33)32(21-9-4-8-20(30)16-21)28(31)26(24)27(34)18-6-2-1-3-7-18/h1-4,6-9,12-16,24H,5,10-11,31H2
SMILES:
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Br)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br)C(=O)C1
Molecular Formula:
C28H22Br2N2O2
Molecular Weight:
578.3 g/mol
2-amino-3-benzoyl-1-(3-bromophenyl)-4-(4-bromophenyl)-4,6,7,8-tetrahydroquinolin-5-one
CAS No.:
Cat. No.: VC0919863
Molecular Formula: C28H22Br2N2O2
Molecular Weight: 578.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H22Br2N2O2 |
|---|---|
| Molecular Weight | 578.3 g/mol |
| IUPAC Name | 2-amino-3-benzoyl-1-(3-bromophenyl)-4-(4-bromophenyl)-4,6,7,8-tetrahydroquinolin-5-one |
| Standard InChI | InChI=1S/C28H22Br2N2O2/c29-19-14-12-17(13-15-19)24-25-22(10-5-11-23(25)33)32(21-9-4-8-20(30)16-21)28(31)26(24)27(34)18-6-2-1-3-7-18/h1-4,6-9,12-16,24H,5,10-11,31H2 |
| Standard InChI Key | JVLFKDYVIKVQJH-UHFFFAOYSA-N |
| Isomeric SMILES | C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Br)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br)C(=O)C1 |
| SMILES | C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Br)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br)C(=O)C1 |
| Canonical SMILES | C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Br)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br)C(=O)C1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator